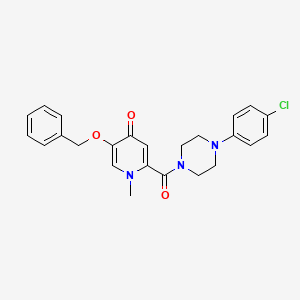

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

説明

特性

IUPAC Name |

2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBSYYIHUUHQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, identified by its CAS number 1021249-14-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 437.9 g/mol. The structure features a benzyloxy group, a piperazine moiety, and a chlorophenyl substituent, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.9 g/mol |

| CAS Number | 1021249-14-8 |

The biological activity of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is believed to be mediated through various pathways:

Neuroprotective Properties

A study evaluating derivatives of similar structures indicated that compounds with piperazine components exhibit significant MAO-B inhibitory activity, which is crucial for the treatment of PD. For instance, one derivative showed an IC50 of 0.062 µM against MAO-B, suggesting that structural modifications can enhance efficacy .

Antimicrobial Activity

While direct studies on 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one are sparse, piperazine derivatives are often explored for their antibacterial properties. A related compound exhibited promising results against Mycobacterium tuberculosis, indicating that this class may hold potential as antimicrobial agents .

Case Studies

Case studies involving similar compounds highlight their therapeutic potential:

- Parkinson's Disease : Derivatives with similar piperazine rings have been shown to protect neurons from oxidative damage and reduce neuroinflammation, making them candidates for further development in treating neurodegenerative disorders .

- Tuberculosis Treatment : Research into piperazine-based compounds has yielded promising results against Mycobacterium tuberculosis, with certain derivatives demonstrating significant inhibitory concentrations .

類似化合物との比較

Comparison with Similar Compounds

Functional and Pharmacological Differences

- Piperazine vs. Hydroxymethyl/Chloromethyl Groups :

The piperazine-carbonyl group in the target compound likely enhances solubility and receptor interaction (e.g., serotonin/dopamine receptors due to piperazine’s prevalence in CNS drugs) compared to the hydroxymethyl or chloromethyl groups in IIb and 3. The latter are primarily intermediates or antioxidants . - Nitroimidazole Derivatives (e.g., 13b) :

Substitution with a nitroimidazole-methyl group confers anti-HIV and antiproliferative activity, absent in the target compound. The nitro group facilitates redox cycling, contributing to cytotoxicity . - This contrasts with the target compound’s inferred receptor-targeting profile .

Physicochemical and Spectroscopic Comparisons

- IR/NMR Data :

- The target compound’s carbonyl (C=O) and piperazine N-H stretches would appear near 1620 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H), similar to compound 13b .

- ¹H-NMR would show benzyloxy protons as a multiplet at δ 7.37–7.41 ppm, methyl groups at δ 3.61–3.71 ppm, and piperazine protons as broad signals near δ 2.5–3.5 ppm .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical considerations for designing a multi-step synthesis protocol for 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one? A:

- Key Steps :

- Condensation : Use 4-hydroxyacetophenone derivatives with alkyl bromides to form intermediates (e.g., 4-alkoxyacetophenone analogs) .

- Vilsmeier-Haack-Arnold Formylation : Employ POCl₃/DMF for ring-closing formylation to generate pyrazole-carbaldehyde intermediates .

- Coupling Reactions : Barbituric acid or thiobarbituric acid in refluxing EtOH/H₂O (4:1) facilitates final product formation .

- Troubleshooting : Monitor reaction progress via TLC (e.g., Rf values in ethyl acetate/hexane systems) and optimize stoichiometry to minimize side products like unreacted hydrazines .

Advanced Structural Analysis

Q2: How can computational modeling and experimental spectroscopy resolve ambiguities in the compound’s piperazine-carbonyl-pyridinone conformation? A:

- Methodology :

- DFT Calculations : Compare calculated IR/NMR spectra (e.g., B3LYP/6-31G* basis set) with experimental data to validate the keto-enol tautomerism of the pyridin-4(1H)-one moiety .

- X-ray Crystallography : Resolve spatial arrangements of the benzyloxy and 4-chlorophenyl groups (e.g., dihedral angles between aromatic rings) .

- Data Interpretation : Contradictions in spectral data (e.g., unexpected carbonyl stretching frequencies) may arise from solvent polarity effects or hydrogen bonding .

Reactivity and Functionalization

Q3: What strategies enable selective functionalization of the piperazine-carbonyl moiety for SAR studies? A:

- Approaches :

- Challenges : Competing reactions at the pyridinone oxygen require protecting groups (e.g., benzyl for O-protection) .

Pharmacological Mechanism Validation

Q4: How can researchers reconcile discrepancies in receptor binding assays for this compound? A:

- Experimental Design :

- Cell-Based Assays : Use HEK293 cells transfected with 5-HT₁A or D₂ receptors to quantify antagonism via cAMP modulation .

- Control Experiments : Compare with reference ligands (e.g., ketanserin for 5-HT₂A) to validate specificity .

- Data Contradictions : Variations in IC₅₀ values may stem from differences in membrane preparation (e.g., GPCR density) or assay temperature .

Analytical Method Development

Q5: What HPLC/MS conditions optimize purity analysis and impurity profiling? A:

- Chromatography :

- MS Detection : ESI+ mode with m/z 480.1 [M+H]⁺ for the parent ion and m/z 352.0 for the debenzylated byproduct .

Stability and Degradation Pathways

Q6: How does the compound degrade under accelerated stability conditions (40°C/75% RH)? A:

- Major Degradants :

- Mitigation : Lyophilization or storage under nitrogen atmosphere reduces degradation .

Cross-Disciplinary Applications

Q7: Can this compound serve as a precursor for marine natural product analogs with antitrypanosomal activity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。